2-(6-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
CAS No.:
Cat. No.: VC14788542
Molecular Formula: C21H20BrN3O2
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20BrN3O2 |
|---|---|
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | 2-(6-bromoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H20BrN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26) |
| Standard InChI Key | IRUFVEFCNDHSJR-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Introduction
Synthesis of Indole-Based Compounds
The synthesis of indole-based compounds often involves the use of 6-bromoindole as a starting material. For example, the synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid involves alkylation of 6-bromoindole with bromoacetic ester followed by hydrolysis .
Synthesis Steps for Similar Compounds:
-
Alkylation: 6-bromoindole is alkylated with a suitable reagent to introduce a functional group.
-
Hydrolysis: The ester group is hydrolyzed to form an acid.
-
Amidation: The acid is then converted into an amide by reaction with an amine.
Biological Activities of Indole-Based Compounds
Indole-based compounds have been extensively studied for their biological activities:
-
Anticancer Activity: Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent anti-proliferative activity against various cancer cell lines .
-
Antimicrobial Activity: Some indole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
| Compound Type | Biological Activity | Target Cells/Pathogens |
|---|---|---|
| Indole Derivatives | Anticancer | Human cancer cell lines |
| Indole Derivatives | Antimicrobial | Bacterial and fungal species |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume